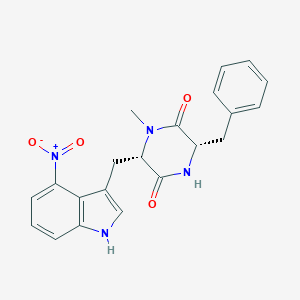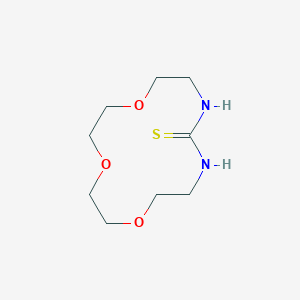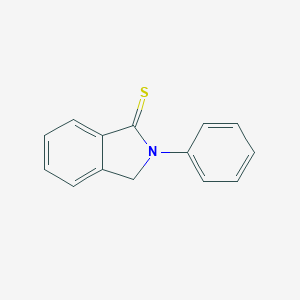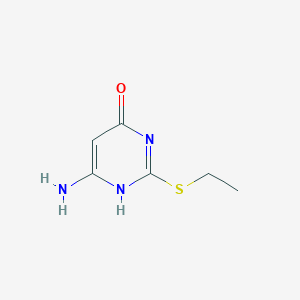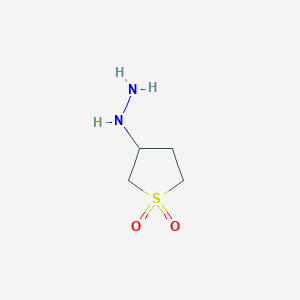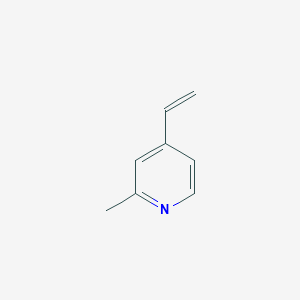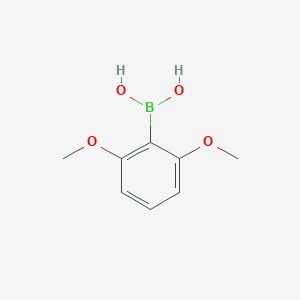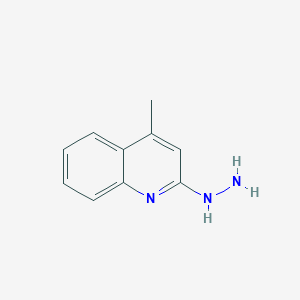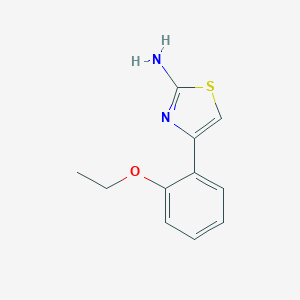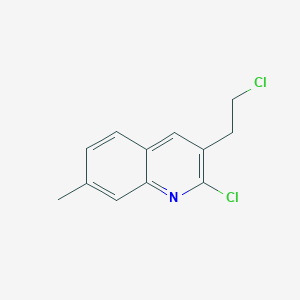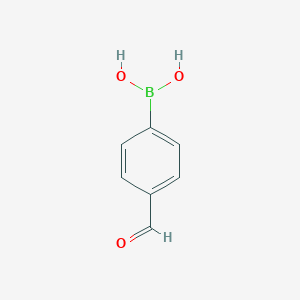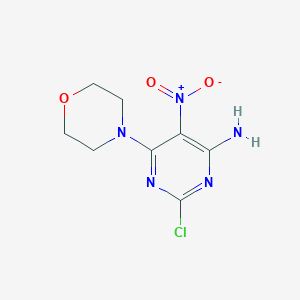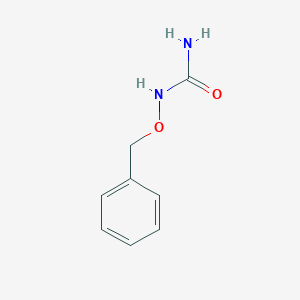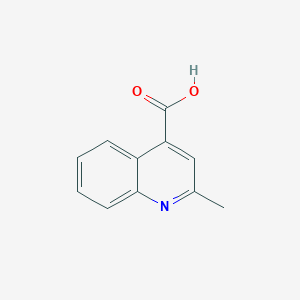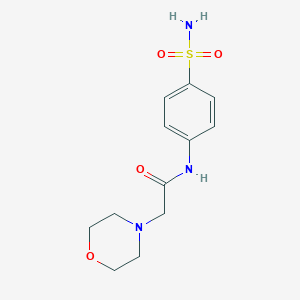
2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide, also known as MSA, is a chemical compound that has gained attention in scientific research for its potential use as a therapeutic agent. MSA belongs to the class of sulfonamide drugs and has been studied for its anti-inflammatory and anti-tumor properties.
Wirkmechanismus
The mechanism of action of 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide can affect various biochemical and physiological processes in the body. 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. However, 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide. One area of interest is the development of new formulations of 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide that improve its solubility and stability. Another area of interest is the use of 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide in combination with other drugs to enhance its anti-cancer effects. Additionally, more research is needed to fully understand the mechanism of action of 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide and its potential use in treating other diseases.
Synthesemethoden
The synthesis of 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide involves the reaction of 4-aminobenzenesulfonamide with 2-chloro-N-(4-morpholinyl)acetamide in the presence of a base. The product is then purified through recrystallization, yielding 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide in a solid form.
Wissenschaftliche Forschungsanwendungen
2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has been studied extensively for its potential use in cancer treatment. Research has shown that 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
91533-01-6 |
|---|---|
Produktname |
2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide |
Molekularformel |
C12H17N3O4S |
Molekulargewicht |
299.35 g/mol |
IUPAC-Name |
2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C12H17N3O4S/c13-20(17,18)11-3-1-10(2-4-11)14-12(16)9-15-5-7-19-8-6-15/h1-4H,5-9H2,(H,14,16)(H2,13,17,18) |
InChI-Schlüssel |
ZKUIDNFBWWVULC-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Kanonische SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Andere CAS-Nummern |
91533-01-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



